REC BETA-ECGF (HUMAN), also known as beta-Endothelial Cell Growth Factor, is a recombinant human protein that plays a crucial role in stimulating the proliferation of endothelial cells, which line the blood vessels. This compound is characterized by a 14 amino acid N-terminal extension derived from acidic fibroblast growth factor. It is primarily expressed in Escherichia coli through recombinant DNA technology, making it a significant tool in both scientific research and potential therapeutic applications .
The compound is classified under growth factors and is specifically categorized as an endothelial cell mitogen. Its source involves the genetic manipulation of Escherichia coli, where the gene encoding for the 155 amino acid residue form of human beta-Endothelial Cell Growth Factor is inserted. This allows for large-scale production of the protein, which can then be purified for various applications .
The synthesis of REC BETA-ECGF (HUMAN) employs recombinant DNA technology, where the specific DNA sequence coding for the protein is cloned into a plasmid vector and introduced into Escherichia coli. The bacteria are cultured under optimized conditions to enhance protein expression. Following fermentation, the bacterial cells are lysed to release the protein, which is then purified using techniques such as affinity chromatography. The final product typically has a molecular mass of approximately 17 kDa after the removal of the initiation methionine .
The molecular structure of REC BETA-ECGF (HUMAN) consists of 155 amino acids, with significant structural motifs that facilitate its interaction with endothelial cells. The presence of heparin enhances its biological activity by increasing binding affinity to its receptors on endothelial cells. The detailed three-dimensional structure can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, though specific structural data may vary based on experimental conditions.
REC BETA-ECGF (HUMAN) primarily undergoes biochemical interactions rather than traditional chemical reactions due to its protein nature. The most notable interaction involves heparin, which significantly potentiates its mitogenic activity. This interaction leads to enhanced endothelial cell proliferation and angiogenesis. The typical conditions for these reactions involve reconstitution in phosphate-buffered saline containing serum albumin to stabilize the protein during experiments .
The mechanism by which REC BETA-ECGF (HUMAN) exerts its effects involves binding to specific receptors on endothelial cells. This binding activates several intracellular signaling pathways, including phosphoinositide 3-kinase/AKT, RAS/extracellular signal-regulated kinase, and Janus kinase/signal transducer and activator of transcription pathways. These pathways culminate in the activation of transcription factors that promote cell proliferation and survival. Heparin's presence further enhances this process by increasing the binding affinity of REC BETA-ECGF (HUMAN) to its receptors .
REC BETA-ECGF (HUMAN) exhibits several important physical and chemical properties:
These properties are crucial for its application in laboratory settings and therapeutic formulations .
REC BETA-ECGF (HUMAN) has diverse applications across various fields:
The EGF-like domain of REC BETA-ECGF is characterized by a conserved structural framework centered around six cysteine residues that form three disulfide bonds. These bonds adopt a 1–5, 2–4, and 3–6 connectivity pattern, creating a stable two-stranded β-sheet followed by a loop and a short C-terminal β-sheet [2] [6]. This configuration is critical for maintaining the domain’s tertiary structure and facilitating receptor interactions. A unique feature observed in integrin-associated EGF-like domains (including REC BETA-ECGF) is the presence of an additional "integrin-unique" disulfide bond (7–8 pattern), which is absent in canonical EGF domains [2]. This fourth disulfide bond (e.g., Cys-560–Cys-583 in EGF-4) regulates conformational activation and signal transduction by modulating redox-sensitive thiol exchanges [2]. Mutagenesis studies confirm that disruption of these disulfide bonds (e.g., Cys→Ser substitutions) induces structural instability and aberrant protein activation [2].
Table 1: Disulfide Bond Patterns in EGF-like Domains
Bond Type | Connectivity | Functional Role | Consequence of Disruption |
---|---|---|---|
Canonical (1–5) | Cys¹–Cys⁵ | Structural integrity | Reduced protein stability |
Canonical (2–4) | Cys²–Cys⁴ | β-sheet stabilization | Impaired receptor binding |
Canonical (3–6) | Cys³–Cys⁶ | Loop conformation | Altered ligand specificity |
Integrin-unique (7–8) | Cys⁷–Cys⁸ | Redox-sensitive activation | Constitutive signaling [2] |
The C-terminal peptide (CTP) of REC BETA-ECGF is heavily modified with O-linked glycosylation and significantly enhances protein stability and secretion efficiency. This region contains up to 12 O-glycosylation sites, primarily linked to serine and threonine residues [4] [5]. Deletion of the CTP (e.g., in mutants like eCGβ-D/α) delays protein secretion by 48–72 hours in mammalian expression systems, confirming its role in intracellular trafficking [4]. The CTP also extends the protein’s circulatory half-life by shielding proteolytic cleavage sites and reducing renal clearance [5]. Functional studies show that CTP truncation reduces bioactivity by >50% due to accelerated degradation [7].
REC BETA-ECGF undergoes both N-linked and O-linked glycosylation, each with distinct roles:
Table 2: Glycosylation Sites in REC BETA-ECGF
Glycosylation Type | Location | Enzymes Involved | Functional Impact |
---|---|---|---|
N-linked | α-Asn⁵⁶, α-Asn⁸², β-Asn¹³ | Alg7p, GluI/II, ER mannosidase I | Protein folding, stability [4] |
O-linked | β-CTP (Ser/Thr) | GALNT7, OGT | Secretion efficiency, half-life [5] |
Glycosylation directly modulates REC BETA-ECGF’s pharmacokinetics and signaling:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7